molecular formula C14H16N2O3 B13798458 5-Isobutyl-5-phenylbarbituric acid CAS No. 56383-73-4

5-Isobutyl-5-phenylbarbituric acid

Katalognummer: B13798458
CAS-Nummer: 56383-73-4
Molekulargewicht: 260.29 g/mol
InChI-Schlüssel: VTLDIXMCNYQGMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Isobutyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a heterocyclic organic compound that belongs to the class of pyrimidinetriones. These compounds are characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms. The presence of isobutyl and phenyl groups attached to the pyrimidinetrione ring imparts unique chemical and physical properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobutyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of isobutylamine and benzaldehyde with urea in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of 5-Isobutyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Isobutyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenyl and isobutyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinetrione oxides, while reduction can produce reduced pyrimidinetrione derivatives.

Wissenschaftliche Forschungsanwendungen

5-Isobutyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Isobutyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Methyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 5-Ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 5-Propyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Uniqueness

5-Isobutyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These differences can influence the compound’s reactivity, stability, and biological activity.

Eigenschaften

CAS-Nummer

56383-73-4

Molekularformel

C14H16N2O3

Molekulargewicht

260.29 g/mol

IUPAC-Name

5-(2-methylpropyl)-5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C14H16N2O3/c1-9(2)8-14(10-6-4-3-5-7-10)11(17)15-13(19)16-12(14)18/h3-7,9H,8H2,1-2H3,(H2,15,16,17,18,19)

InChI-Schlüssel

VTLDIXMCNYQGMF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.